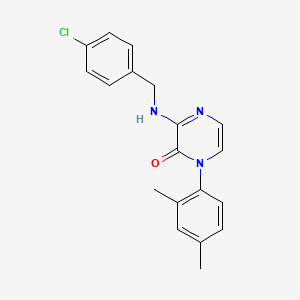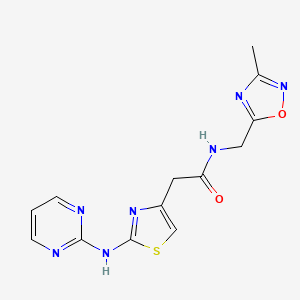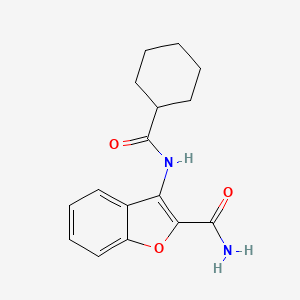
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one, also known as CP-945,598, is a pyrazinone derivative that has been studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Wirkmechanismus
The mechanism of action of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been extensively studied. This compound has been found to act as a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of pain, inflammation, and seizure activity. By blocking the CB1 receptor, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one is able to reduce pain and inflammation, and prevent seizures.
Biochemische Und Physiologische Effekte
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the release of anti-inflammatory cytokines such as interleukin-10. Additionally, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been found to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. These biochemical effects contribute to the anti-inflammatory and analgesic properties of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one in lab experiments is its selective antagonism of the CB1 receptor. This allows for the study of the specific effects of CB1 receptor blockade on pain, inflammation, and seizure activity. Additionally, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in lab experiments.
One limitation of using 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one in lab experiments is its selectivity for the CB1 receptor. This limits its potential applications to conditions that are regulated by this receptor. Additionally, the effects of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one may be influenced by factors such as age, sex, and genetic variability, which can complicate the interpretation of lab results.
Zukünftige Richtungen
There are several potential future directions for the study of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one. One area of interest is the potential use of this compound in the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand the mechanisms of action of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one, and to identify potential applications for this compound in other areas of medicine. Finally, the development of new analogs of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one may lead to the discovery of compounds with improved efficacy and safety profiles.
Synthesemethoden
The synthesis method for 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one involves the reaction of 4-chlorobenzylamine with 2,4-dimethylpyrazine-3,5-dicarbonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. This synthesis method has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been studied for its potential therapeutic applications in a variety of scientific research studies. This compound has been found to have anti-inflammatory and analgesic effects, and has been studied for its potential use in the treatment of chronic pain and inflammatory conditions. Additionally, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been shown to have anticonvulsant properties, and has been studied for its potential use in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-(2,4-dimethylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-3-8-17(14(2)11-13)23-10-9-21-18(19(23)24)22-12-15-4-6-16(20)7-5-15/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHPNNNGNWSSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)
![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)
![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)




![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)
